3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile
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Overview
Description
The compound is a derivative of isobenzofuran and piperidine, which are both well-known structures in organic chemistry . Isobenzofuran is a polycyclic aromatic compound, while piperidine is a heterocyclic compound containing a six-membered ring with one nitrogen atom .
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the spirocyclic system (a single atom being a part of two rings). The exact structure would depend on the specific arrangement of the atoms and the presence of any functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Sigma Receptor Affinity and Selectivity
3-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-ylcarbonyl)benzonitrile and related compounds show significant affinity and selectivity for sigma receptors. These compounds are studied for their interaction with sigma 1 and sigma 2 binding sites, with variations in structural elements affecting their affinity and selectivity (Moltzen, Perregaard, & Meier, 1995).
Potential Central Nervous System Applications
Research indicates the potential of these compounds in the central nervous system (CNS). They have been synthesized and evaluated for their antitetrabenazine activity, which is a measure of their potential as CNS agents (Klioze, Bauer, & Geyer, 1977).
Role in Neurokinin Receptor Antagonism
Studies show that spiro-substituted piperidines, structurally similar to this compound, can act as neurokinin receptor antagonists. These compounds have been explored for their inhibitory activity against neurokinin-induced bronchoconstriction (Kubota et al., 1998).
Synthesis and Characterization
Several studies focus on the synthesis and characterization of similar spiro compounds. These compounds, including 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyl dibenzoate, have been synthesized and characterized, offering insights into their structural and functional properties (Arrousse et al., 2020).
Potential Antidepressant Properties
Compounds containing the spiro[isobenzofuran-1,4'-piperidine] structure have been studied for their antidepressant properties. This research provides an understanding of how structural modifications can influence their activity in the CNS (Bauer et al., 1976).
Potential Use in Imaging Agents
Research includes the synthesis and evaluation of spiropiperidine ligands as potential imaging agents for sigma1 receptors. These studies are crucial for developing specific tracers in neuroimaging (Chen et al., 2010).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-(3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c21-13-14-4-3-5-15(12-14)18(23)22-10-8-20(9-11-22)17-7-2-1-6-16(17)19(24)25-20/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWSGRRXAVHDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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